Product packaging for (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol(Cat. No.:CAS No. 690265-87-3)

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B1441369
CAS No.: 690265-87-3
M. Wt: 243.1 g/mol
InChI Key: SXRFQXQWZRXLBR-MRVPVSSYSA-N
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Description

Fundamental Molecular Properties

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol possesses the molecular formula C₉H₁₁BrN₂O with a molecular weight of 243.10 grams per mole. The compound features a five-membered pyrrolidine ring connected to a brominated pyridine moiety through a nitrogen-carbon bond. The presence of the bromine substituent at the 5-position of the pyridine ring significantly influences the electronic distribution and molecular geometry of the entire structure.

The three-dimensional structure reveals a pyrrolidine ring that adopts a characteristic envelope conformation, as commonly observed in related pyrrolidine derivatives. Crystallographic investigations of similar compounds demonstrate that the pyrrolidine ring typically exhibits distorted envelope configurations, with one carbon atom deviating from the plane formed by the remaining four atoms. This conformational preference is maintained in this compound, contributing to its overall molecular stability.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the presence of two nitrogen atoms with distinct chemical environments. The pyridine nitrogen exhibits sp² hybridization and participates in aromatic stabilization, while the pyrrolidine nitrogen demonstrates sp³ hybridization and serves as the connection point between the two ring systems. The hydroxyl group attached to the pyrrolidine ring introduces additional complexity through its potential for hydrogen bonding interactions.

Structural Parameter Value Reference
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Purity (Commercial) 95% minimum
International Union of Pure and Applied Chemistry Name 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B1441369 (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol CAS No. 690265-87-3

Properties

IUPAC Name

(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQXQWZRXLBR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724446
Record name (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690265-87-3
Record name (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 5-bromopyridine moiety. Its molecular formula is C9H10BrN2OC_9H_{10}BrN_2O, and it has a molecular weight of approximately 243.10 g/mol. The specific stereochemistry of the compound may influence its interactions with biological targets, making it a candidate for further pharmacological evaluation.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, research indicates that similar pyrrolidine compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
This compoundS. aureusTBD
This compoundE. coliTBD

2. Anticancer Activity

The anticancer properties of pyrrolidine derivatives have been explored in various cancer models. In vitro studies using A549 human lung adenocarcinoma cells have shown that certain pyrrolidine derivatives can induce cytotoxic effects, with some compounds exhibiting structure-dependent activity . The evaluation of cell viability post-treatment indicates that these compounds may serve as potential chemotherapeutic agents.

Table 2: Anticancer Activity Evaluation

Compound NameCell LineConcentration (µM)Viability (%)
This compoundA549100TBD

3. Neuropharmacological Effects

Preliminary findings suggest that this compound may interact with neurotransmitter systems, indicating potential antidepressant properties . Further research is needed to elucidate the mechanisms behind these effects and their implications for treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of related pyrrolidine compounds, providing insights into their mechanisms of action:

  • Antibacterial Mechanism : A study on related pyrrolidine derivatives demonstrated significant antibacterial activity attributed to structural features such as halogen substitutions . These findings suggest that the bromine atom in this compound might enhance its bioactivity.
  • Cytotoxicity Assessment : In evaluating the cytotoxic effects on A549 cells, researchers found that certain structural modifications led to increased potency compared to standard chemotherapeutic agents like cisplatin . This highlights the importance of structural optimization in developing effective anticancer agents.

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Effects

The (S)-enantiomer of this compound, (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS Similarity: 0.68), serves as a direct stereochemical counterpart . The enantiomers may exhibit divergent biological activities due to differences in binding to chiral targets. For example, in kinase inhibitors, stereochemistry often dictates selectivity and potency, as seen in related TRK inhibitors where (R)-configurations enhance target affinity .

Halogen-Substituted Pyridine Derivatives

  • 5-Bromo-2-chloropyridin-3-ol: This analog replaces the pyrrolidine moiety with a hydroxyl group directly on the pyridine ring. However, its commercial availability (CAS 286946-77-8) suggests stability and utility as a synthetic precursor .
  • 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol : The addition of a methoxy group and propargyl alcohol chain introduces steric bulk and alkyne reactivity, expanding applications in click chemistry .

Heterocyclic Sulfonyl Analogs

(R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol (CAS 1264033-72-8) replaces the pyridine with a thiophene sulfonyl group. The sulfonyl moiety enhances electron-withdrawing properties and solubility, while the thiophene ring may alter π-π stacking interactions. This compound’s molecular weight (312.20 g/mol) is higher than the target molecule (C9H11BrN2O, ~255.11 g/mol), impacting pharmacokinetic properties .

Pyrrolidine-Modified Derivatives

Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its (S)-isomer (1b) feature extended aryl-alkyl chains on the pyrrolidine ring. The stereochemistry at C3 (R vs. S) also influences intramolecular hydrogen bonding and target engagement .

Structural and Physicochemical Properties

Pyrrolidine Ring Puckering

The puckering of the pyrrolidine ring, quantified via Cremer-Pople coordinates, affects conformational stability. The (R)-configuration may favor a specific puckering amplitude (e.g., envelope or twist conformations), optimizing interactions with hydrophobic pockets in proteins .

Electronic and Solubility Profiles

The bromine atom on the pyridine ring increases molecular weight and polarizability, enhancing halogen bonding with biological targets. Compared to chloro or methoxy analogs, bromine’s larger size and lower electronegativity may reduce metabolic degradation. The hydroxyl group on pyrrolidin-3-ol improves solubility relative to non-hydroxylated analogs like 5-bromo-2-chloropyridin-3-ol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
(R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol C9H11BrN2O 255.11 5-Bromo-pyridine, (R)-pyrrolidinol Kinase inhibition (hypothesized)
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol C9H11BrN2O 255.11 Enantiomeric hydroxyl position Comparative stereochemical studies
5-Bromo-2-chloropyridin-3-ol C5H3BrClNO 208.45 Halogenated pyridine Synthetic intermediate
(R)-1-(5-Bromothiophene-2-sulfonyl)pyrrolidin-3-ol C8H10BrNO3S2 312.20 Thiophene sulfonyl group Solubility-enhanced analog

Preparation Methods

Direct Synthesis via Chiral Pyrrolidine Intermediates

One common approach to prepare (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol involves the use of chiral pyrrolidine intermediates that are functionalized with a bromopyridinyl substituent at the nitrogen atom. The key steps include:

This general approach ensures control over stereochemistry and regioselectivity, which is critical for biological activity.

Use of Donor–Acceptor Cyclopropanes for Pyrrolidine Ring Construction

According to recent studies on pyrrolidine derivatives synthesis, donor–acceptor cyclopropanes bearing ester groups can be employed as key intermediates to build substituted pyrrolidin-2-ones, which can be further transformed into pyrrolidin-3-ol derivatives through reduction or functional group manipulation. The process involves:

This synthetic route is advantageous for its one-pot procedure and broad substrate scope, allowing incorporation of heteroaryl groups such as bromopyridinyl.

Formulation and Solubility Preparation

While the synthesis focuses on chemical preparation, the formulation of this compound for biological testing involves preparing stock solutions with precise molarity and solvent systems. A documented method includes:

  • Preparing a DMSO master solution by dissolving the compound at specified concentrations.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or alternatively corn oil , with mixing and clarification at each step to ensure a clear solution.
  • Use of physical methods like vortexing, ultrasound, or hot water bath to aid dissolution.
  • Strict order of solvent addition to maintain solubility and stability.

The following table summarizes the preparation of stock solutions at different concentrations:

Stock Solution Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 4.1135 20.5677 41.1353
5 mM 0.8227 4.1135 8.2271
10 mM 0.4114 2.0568 4.1135

Note: Volume values correspond to solvent volume required to achieve the stated molarity for the given mass of compound.

Summary Table of Preparation Routes

Preparation Method Key Steps Advantages Challenges
Chiral Pyrrolidine Intermediate Synthesis Asymmetric synthesis, N-arylation High stereoselectivity, regioselectivity Requires chiral catalysts or resolution
Donor–Acceptor Cyclopropane Route Lewis acid-catalyzed ring opening, lactamization One-pot, broad substrate scope Moderate yields, multi-step transformations
Multi-step from Commercial Precursors Cyclization, oxidation, coupling Uses readily available reagents Longer synthesis, stereochemical control needed

Research Findings and Notes

  • The donor–acceptor cyclopropane method offers a versatile and relatively straightforward synthetic route to pyrrolidine derivatives, including those with heteroaryl substituents, though it may require optimization for yield and stereoselectivity.
  • The formulation method involving DMSO, PEG300, Tween 80, and water or corn oil is well-established for preparing in vivo formulations of this compound, ensuring solubility and bioavailability.
  • Multi-step synthesis strategies from simple precursors can achieve high overall yields but demand careful control of stereochemistry and functional group transformations.

Q & A

Q. What synthetic strategies are recommended for preparing (R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol with high stereochemical fidelity?

Answer:

  • Chiral resolution or asymmetric synthesis : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to control the stereochemistry at the pyrrolidin-3-ol moiety. For example, similar pyrrolidine derivatives employ stereospecific alkylation or ring-opening reactions under controlled temperatures (40–80°C) and inert atmospheres .
  • Key steps : (i) Coupling 5-bromopyridin-2-amine with a chiral pyrrolidin-3-ol precursor via nucleophilic substitution. (ii) Optimize solvent polarity (e.g., methanol or THF) to minimize racemization .

Q. How can the molecular structure and purity of this compound be validated?

Answer:

  • X-ray crystallography : Resolve the absolute configuration using SHELXL for refinement, leveraging high-resolution data (≤0.8 Å) to confirm stereochemistry .
  • Spectroscopic methods :
    • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to verify the pyridine-pyrrolidine linkage and hydroxyl group position.
    • Mass spectrometry : Confirm the molecular ion peak at m/z 257.0 (M+H+^+) and isotopic pattern matching bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .

Q. What reactivity patterns are expected at the bromine site in this compound?

Answer:

  • Nucleophilic aromatic substitution (SNAr) : The electron-deficient 5-bromopyridine ring undergoes substitution with amines, thiols, or alkoxides under palladium catalysis (e.g., Suzuki-Miyaura coupling with boronic acids at 80–100°C) .
  • Reductive dehalogenation : Use Pd/C or Zn in acidic conditions to replace bromine with hydrogen .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed ring puckering in the pyrrolidine moiety?

Answer:

  • Cremer-Pople parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) to quantify nonplanarity. Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data .
  • Case study : If experimental data (e.g., X-ray) shows a twist-boat conformation but simulations predict an envelope, re-evaluate solvent effects or intermolecular H-bonding (e.g., hydroxyl-pyridine interactions) .

Q. What methodologies enable enantioselective synthesis of this compound on a milligram-to-gram scale?

Answer:

  • Dynamic kinetic resolution (DKR) : Use a chiral palladium catalyst to simultaneously control stereochemistry and accelerate coupling rates.
  • Continuous flow systems : Improve yield (>85%) and enantiomeric excess (ee >98%) by optimizing residence time (10–30 min) and temperature gradients .

Q. How can crystallographic data be leveraged to analyze intermolecular interactions influencing biological activity?

Answer:

  • Hirshfeld surface analysis : Map close contacts (e.g., O–H···N hydrogen bonds between the hydroxyl and pyridine groups) using CrystalExplorer. Correlate packing motifs with solubility or receptor-binding assays .
  • Torsion angle libraries : Compare puckering parameters with bioactive pyrrolidine derivatives (e.g., kinase inhibitors) to rationalize conformational preferences .

Q. What strategies mitigate side reactions during functionalization of the hydroxyl group in (R)-1-(5-bromopyridin-2-yl)prolidin-3-ol?

Answer:

  • Protecting groups : Temporarily block the hydroxyl with tert-butyldimethylsilyl (TBS) or acetyl groups before bromine substitution. Deprotect under mild conditions (e.g., TBAF in THF) .
  • Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor mono-substitution over di- or tri-functionalization .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the hydroxyl group’s hydrogen-bonding behavior?

Answer:

  • Variable-temperature NMR : Detect dynamic H-bonding by observing chemical shift changes (Δδ >0.5 ppm) between 25°C and −40°C.
  • Complementary techniques : Use IR spectroscopy to confirm O–H stretching frequencies (3200–3400 cm1^{-1}) and compare with X-ray-derived H-bond lengths (2.6–3.0 Å) .

Methodological Resources

  • Crystallography : SHELXL for structure refinement .
  • Computational modeling : Gaussian 16 for DFT calculations .
  • Synthetic protocols : Refer to CAS 1311776-29-0 and 1809865-11-9 for analogous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
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Reactant of Route 2
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol

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